1-bromo-3-(4-chlorophenoxy)benzene
Overview
Description
1-bromo-3-(4-chlorophenoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers. It is characterized by the presence of a bromine atom at the first position and a 4-chlorophenoxy group at the third position on a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3-(4-chlorophenoxy)benzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, bromine is introduced to the benzene ring in the presence of a catalyst, such as iron(III) bromide, to form bromobenzene. Subsequently, the chlorophenoxy group is introduced through a nucleophilic substitution reaction using 4-chlorophenol and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-(4-chlorophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen, forming simpler aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution and aluminum chloride for electrophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce simpler aromatic compounds. Substitution reactions can introduce various functional groups, such as hydroxyl, amino, or alkyl groups .
Scientific Research Applications
1-bromo-3-(4-chlorophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery research.
Industry: It is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-bromo-3-(4-chlorophenoxy)benzene involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of halogen atoms enhances its ability to form strong interactions with proteins and other biomolecules. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-2-chlorobenzene
- 1-bromo-4-chlorobenzene
- 1-bromo-3-chlorobenzene
Uniqueness
1-bromo-3-(4-chlorophenoxy)benzene is unique due to the presence of both bromine and chlorophenoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Compared to other similar compounds, it offers a broader scope of applications in scientific research and industry .
Properties
IUPAC Name |
1-bromo-3-(4-chlorophenoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRYDQQUKDZQRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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